3-Bromo-5-(difluoromethoxy)benzamide
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Overview
Description
3-Bromo-5-(difluoromethoxy)benzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,5-dibromoanisole as a starting material, which undergoes a series of reactions including halogen exchange and amide formation .
Industrial Production Methods
Industrial production methods for 3-Bromo-5-(difluoromethoxy)benzamide may involve large-scale bromination and amide formation reactions under controlled conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-(difluoromethoxy)benzamide
- 3-Bromo-5-(trifluoromethyl)benzamide
- 3-Bromo-5-(difluoromethoxy)benzoic acid
Uniqueness
3-Bromo-5-(difluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a difluoromethoxy group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVWNVVZYHIICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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